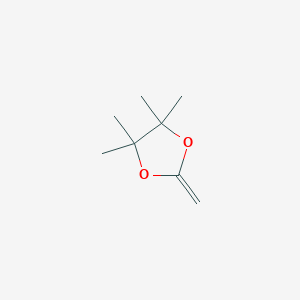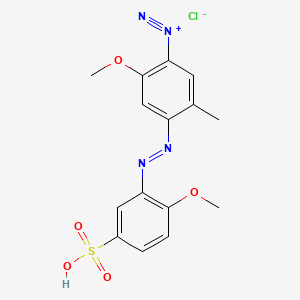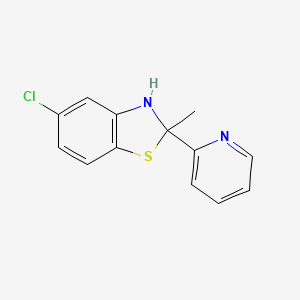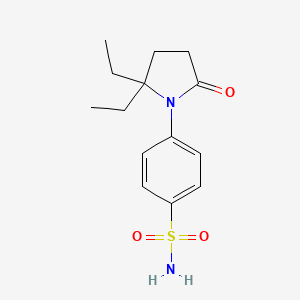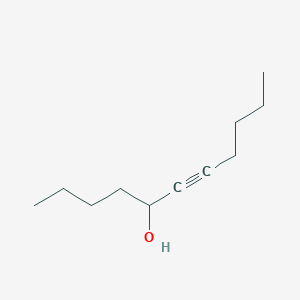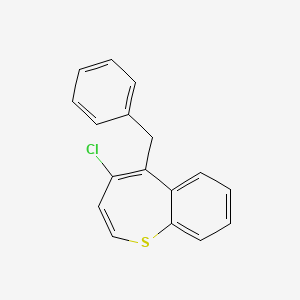
5-Benzyl-4-chloro-1-benzothiepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-4-chloro-1-benzothiepine is a heterocyclic compound that belongs to the benzothiepine family This compound is characterized by a benzene ring fused to a thiepine ring, with a benzyl group and a chlorine atom attached to specific positions on the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4-chloro-1-benzothiepine typically involves the construction of the benzothiepine ring system followed by the introduction of the benzyl and chloro substituents. One common method involves the intramolecular Friedel-Crafts reaction of a suitably substituted thiophenol derivative. For example, the alkylation of p-bromothiophenol with an appropriate alkyl halide, followed by cyclization, can yield the desired benzothiepine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-4-chloro-1-benzothiepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzothiepines .
Applications De Recherche Scientifique
5-Benzyl-4-chloro-1-benzothiepine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of 5-Benzyl-4-chloro-1-benzothiepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, changes in cellular signaling pathways, and modulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzothiepine: A structurally related compound with similar chemical properties but lacking the benzyl and chloro substituents.
1-Benzazepine: Another related compound with a nitrogen atom in place of the sulfur atom in the thiepine ring.
Uniqueness
5-Benzyl-4-chloro-1-benzothiepine is unique due to the presence of both benzyl and chloro substituents, which confer distinct chemical reactivity and biological activity. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
66769-02-6 |
|---|---|
Formule moléculaire |
C17H13ClS |
Poids moléculaire |
284.8 g/mol |
Nom IUPAC |
5-benzyl-4-chloro-1-benzothiepine |
InChI |
InChI=1S/C17H13ClS/c18-16-10-11-19-17-9-5-4-8-14(17)15(16)12-13-6-2-1-3-7-13/h1-11H,12H2 |
Clé InChI |
XPPATKVUVXEMGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C=CSC3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



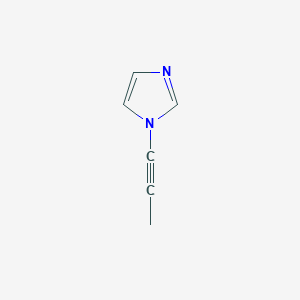
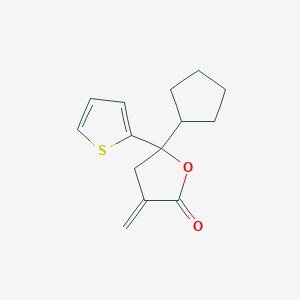

![11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14460901.png)

